6-Methylquinazolin-2-amine

Übersicht

Beschreibung

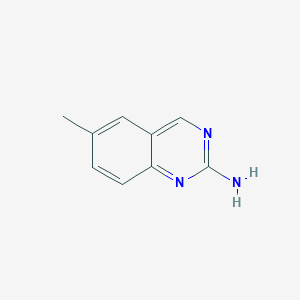

6-Methylquinazolin-2-amine is a heterocyclic aromatic compound with the molecular formula C9H9N3. It is a derivative of quinazoline, which consists of a fused benzene and pyrimidine ring. This compound is of significant interest due to its potential biological and pharmaceutical properties, including antimicrobial, antimalarial, and anticancer activities .

Wirkmechanismus

Target of Action

6-Methylquinazolin-2-amine, a derivative of quinazolinone, has been studied for its potential anticonvulsant activity

Mode of Action

Quinazolinone derivatives have been shown to exhibit considerable anticonvulsant activity . This suggests that this compound may interact with its targets to modulate neuronal activity, potentially inhibiting the abnormal electrical discharges that lead to seizures.

Biochemical Pathways

Given its potential anticonvulsant activity, it may impact the function of ion channels or neurotransmitter systems, thereby altering the electrical activity within the brain .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential anticonvulsant activity. By interacting with its targets, this compound may help to normalize neuronal activity, potentially reducing the frequency and severity of seizures .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 6-Methylquinazolin-2-amine are not well-documented in the literature. Quinazoline derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific functional groups present in the quinazoline derivative. For instance, some quinazoline derivatives have been found to inhibit certain enzymes, thereby affecting biochemical reactions .

Cellular Effects

Quinazoline derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinazoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models .

Metabolic Pathways

Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylquinazolin-2-amine can be achieved through various methods. One common approach involves the acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones . This reaction is typically carried out using hydrochloric acid as a mediator, resulting in high yields of the desired product. Another method involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The scalability of these methods makes them suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methylquinazolin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert quinazolinone derivatives back to quinazoline compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which exhibit different biological activities depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Derivatives

6-Methylquinazolin-2-amine serves as a crucial building block for synthesizing more complex quinazoline derivatives. These derivatives are often explored for their biological activities and potential therapeutic uses. The ability to modify the structure of this compound enables the development of compounds with enhanced properties or specific functionalities .

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of this compound effectively inhibited biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The compounds showed IC50 values ranging from 20.7 to 22.4 μM, suggesting their potential as leads in developing new antimicrobial agents .

Anticonvulsant Activity

The compound has been investigated for its anticonvulsant properties. Quinazoline derivatives, including this compound, have shown promise in modulating ion channels and neurotransmitter systems, thereby normalizing neuronal activity and potentially reducing seizure frequency .

Medical Research

Cancer Therapeutics

this compound and its derivatives have been explored for their anticancer properties. Studies indicate that certain quinazoline derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, novel derivatives have been designed to inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in drug resistance mechanisms .

Adenosine A2A Receptor Antagonists

Recent research has highlighted the potential of this compound derivatives as antagonists of the adenosine A2A receptor (A2AR), a target in neurodegenerative diseases and cancer therapy. Compounds designed from this scaffold demonstrated high affinity for A2AR, indicating their potential use in treating conditions like Parkinson's disease and certain cancers .

Industrial Applications

Synthesis of Dyes and Pigments

In addition to its biological applications, this compound is utilized in the synthesis of various dyes and pigments. The unique properties of quinazoline derivatives make them suitable for applications in materials science, particularly in creating colorants with specific characteristics .

Summary of Findings

The diverse applications of this compound span across several fields:

| Field | Application | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex quinazolines | Essential for synthesizing biologically active compounds |

| Biology | Antimicrobial activity | Effective against MRSA and A. baumannii |

| Medicine | Anticancer properties | Inhibits BCRP and P-gp; potential for drug resistance |

| Medical Research | A2A receptor antagonists | High affinity compounds developed for neurodegenerative diseases |

| Industry | Synthesis of dyes and pigments | Utilized in creating specialized colorants |

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinazoline: The parent compound of 6-Methylquinazolin-2-amine, known for its broad range of biological activities.

Quinazolinone: An oxo-derivative of quinazoline, exhibiting similar but distinct biological properties.

2-Aminoquinazoline: Another derivative with significant medicinal properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its methyl group at the 6-position and amino group at the 2-position contribute to its unique chemical reactivity and biological properties .

Biologische Aktivität

6-Methylquinazolin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a fused benzene and pyrimidine ring system. This structural arrangement is significant for its interaction with various biological targets, influencing its pharmacological properties.

Anticonvulsant Activity : Research indicates that this compound may exhibit anticonvulsant properties by modulating neurotransmitter systems or ion channels, thus normalizing neuronal excitability. This effect is crucial in reducing seizure frequency and severity, as observed in various preclinical models.

Antimicrobial Effects : The compound has shown promising activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. Studies report IC50 values ranging from 20.7 to 22.4 μM for biofilm inhibition in MRSA, demonstrating its potential as an antimicrobial agent .

Anticancer Properties : Quinazoline derivatives, including this compound, are being explored for their anticancer potential. They may inhibit specific kinases involved in cancer cell signaling pathways, thereby impeding tumor growth and proliferation.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the quinazoline core. Modifications at the C6 and C7 positions have been shown to enhance receptor binding affinity and improve solubility. For instance, derivatives with aminoalkyl chains exhibit increased antagonist activity against adenosine receptors .

| Substituent | Biological Activity | IC50 (μM) |

|---|---|---|

| None | Baseline | - |

| Aminoalkyl | Enhanced receptor binding | 5 |

| Methylthio | Antimicrobial | 20.7 |

Case Studies

- Neuroprotective Effects : A study demonstrated that this compound effectively protects against kidney ischemia-reperfusion injury in mice, suggesting its neuroprotective properties may extend beyond anticonvulsant effects .

- Antimicrobial Activity : In a comparative study, various quinazoline derivatives were synthesized and tested against Mycobacterium tuberculosis strains. The results indicated that certain modifications to the quinazoline structure significantly improved their efficacy against bacterial targets .

- Biofilm Inhibition : Another investigation focused on the biofilm formation of MRSA revealed that specific analogues of this compound could inhibit biofilm development effectively at low concentrations, highlighting their potential as therapeutic agents against persistent bacterial infections .

Eigenschaften

IUPAC Name |

6-methylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBAZGAHVJGFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN=C(N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376432 | |

| Record name | 6-methylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1687-52-1 | |

| Record name | 6-Methyl-2-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-methylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.